molecular formula C16H13N5O4S B2969755 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1251578-60-5

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2969755
CAS RN: 1251578-60-5
M. Wt: 371.37
InChI Key: LGWOYYQHOMKAHR-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Biological Activities

A novel synthetic route was developed for 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential, indicating their promise as drug leads in the treatment of diabetes through enzyme inhibition mechanisms. This approach utilized common raw materials, leading to the creation of compounds that could serve as potential drug leads (M. Iftikhar et al., 2019).

Antimicrobial and Anticancer Activities

Another study synthesized 2,5-disubstituted 1,3,4-oxadiazole compounds, evaluated for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, with two compounds showing significant activity and lesser toxicity, suggesting their potential for further biological screening (Samreen Gul et al., 2017).

Additionally, derivatives were synthesized with anticancer activities evaluated against a panel of 60 different human tumor cell lines. Some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, indicating their potential as cancer therapeutics (M. Duran & Ş. Demirayak, 2012).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds with 1,3,4-oxadiazole derivatives were investigated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes, showing relative activity against AChE. This points to their potential application in treating diseases like Alzheimer's, where enzyme inhibition is a key therapeutic strategy (A. Rehman et al., 2013).

Antimicrobial and Antifungal Agents

The synthesis and characterization of new thiazolidin-4-one derivatives were conducted to assess their potential as antimicrobial agents. In vitro tests showed promising antibacterial and antifungal activities, underscoring the therapeutic potential of such compounds in combating infectious diseases (B. A. Baviskar et al., 2013).

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-8-13(26-9(2)17-8)14-19-20-15(25-14)18-12(22)7-21-10-5-3-4-6-11(10)24-16(21)23/h3-6H,7H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOYYQHOMKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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